9-{[(3-chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and structural motifs, including a benzimidazole-quinazoline core, a sulfanyl group attached to a chlorophenyl ring, and a dimethoxyphenyl group attached via an ethyl linker .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzimidazole-quinazoline core would likely contribute significantly to the compound’s overall shape and electronic properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water .Scientific Research Applications
Chemical Synthesis and Transformation
- The compound is involved in chemical reactions such as the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones through intermediates like isocyanate carboxamide (Azizian et al., 2000).
- It can be synthesized through reactions involving primary amines, leading to compounds with potential cytotoxic properties (Deady et al., 2003).
Agricultural Applications
- In agriculture, related compounds like carbendazim and tebuconazole are used for the prevention and control of fungal diseases, and nanoparticles can modify their release profiles (Campos et al., 2015).
Biomedical Research
- Certain derivatives of the compound have shown significant anticancer activity in studies on HT29 and HCT116 cell lines (Nowak et al., 2015).
- It is also explored in the synthesis of compounds with potential hypotensive activities (Eguchi et al., 1991).
Antiviral and Antimicrobial Properties
- Some derivatives demonstrate antiviral activity against various DNA- and RNA-viruses (Gütschow et al., 1995).
- They have also been studied for their antimicrobial and mosquito larvicidal activities (Rajanarendar et al., 2010).
Electrophysiological Activity
- Some N-substituted derivatives show promise as selective class III agents for cardiac electrophysiological activity (Morgan et al., 1990).
Mechanism of Action
Properties
IUPAC Name |
6-[(3-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27ClN4O3S/c1-39-28-13-10-20(17-29(28)40-2)14-15-34-31(38)22-11-12-24-26(18-22)36-32(41-19-21-6-5-7-23(33)16-21)37-27-9-4-3-8-25(27)35-30(24)37/h3-13,16-18H,14-15,19H2,1-2H3,(H,34,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVAPBQDNBSDJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=N3)SCC6=CC(=CC=C6)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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